molecular formula C23H15ClN4 B11517016 6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine CAS No. 58431-82-6

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11517016
CAS No.: 58431-82-6
M. Wt: 382.8 g/mol
InChI Key: WJBVDYNCRPGZGE-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorophenyl and diphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzonitrile to form an intermediate, which is then cyclized with diphenylamine under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its potential as an enzyme inhibitor, while the diphenyl groups contribute to its stability and lipophilicity.

Properties

CAS No.

58431-82-6

Molecular Formula

C23H15ClN4

Molecular Weight

382.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C23H15ClN4/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-21(17-7-3-1-4-8-17)22(27-28)18-9-5-2-6-10-18/h1-15H

InChI Key

WJBVDYNCRPGZGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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